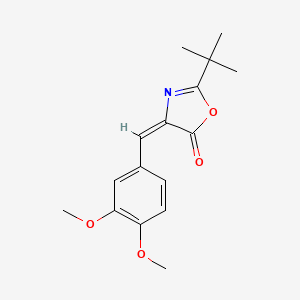
4-chloro-N'-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide typically involves a multi-step process:
Formation of Tetraphenylcyclopentadienone: This is achieved through a double aldol condensation reaction involving benzil and dibenzyl ketone in the presence of a basic catalyst.
Hydrazone Formation: The tetraphenylcyclopentadienone is then reacted with 4-chlorobenzohydrazide under acidic conditions to form the final product.
Chemical Reactions Analysis
4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with metals suggests its use in catalysis and material science .
Comparison with Similar Compounds
Similar compounds include:
Tetraphenylcyclopentadienone: Known for its stability and use in Diels-Alder reactions.
4-chlorobenzohydrazide: A simpler compound used in various organic syntheses.
Hydrazones: A class of compounds with diverse applications in organic chemistry.
The uniqueness of 4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide lies in its combination of a tetraphenylcyclopentadienone core with a hydrazone moiety, providing a versatile platform for further functionalization and application in various fields .
Properties
Molecular Formula |
C36H25ClN2O |
|---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
4-chloro-N-[(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)amino]benzamide |
InChI |
InChI=1S/C36H25ClN2O/c37-30-23-21-29(22-24-30)36(40)39-38-35-33(27-17-9-3-10-18-27)31(25-13-5-1-6-14-25)32(26-15-7-2-8-16-26)34(35)28-19-11-4-12-20-28/h1-24H,(H,39,40) |
InChI Key |
UAFMUSYPSBKHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NNC(=O)C3=CC=C(C=C3)Cl)C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B14949372.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14949375.png)


![Ethyl 6-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate](/img/structure/B14949408.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B14949409.png)
![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)
![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B14949420.png)
![3-(4-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14949424.png)
![1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B14949431.png)
![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)

![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)

